molecular formula C20H28N4O3S B12451959 3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-1-yl 4-methylbenzenesulfonate

3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-1-yl 4-methylbenzenesulfonate

Cat. No.: B12451959
M. Wt: 404.5 g/mol
InChI Key: HWVOOMZUFSPQHW-UHFFFAOYSA-N
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Description

3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[321]octan-1-yl 4-methylbenzenesulfonate is a complex organic compound that features a triazole ring, a bicyclic octane structure, and a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-1-yl 4-methylbenzenesulfonate typically involves multiple steps. The triazole ring can be synthesized through the reaction of isopropylamine and methylhydrazine with a suitable precursor, followed by cyclization. The bicyclic octane structure is introduced through a Diels-Alder reaction or similar cycloaddition reactions. The final step involves the sulfonation of the compound with 4-methylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-1-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield triazolone derivatives, while substitution reactions can introduce various functional groups to the molecule .

Scientific Research Applications

3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[32

Mechanism of Action

The mechanism of action of 3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-1-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, leading to the disruption of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-1-yl 4-methylbenzenesulfonate apart is its unique combination of a triazole ring and a bicyclic structure, which can confer both stability and biological activity. This makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C20H28N4O3S

Molecular Weight

404.5 g/mol

IUPAC Name

[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-1-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H28N4O3S/c1-13(2)19-23-22-15(4)24(19)17-11-16-9-10-20(12-17,21-16)27-28(25,26)18-7-5-14(3)6-8-18/h5-8,13,16-17,21H,9-12H2,1-4H3

InChI Key

HWVOOMZUFSPQHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC23CCC(N2)CC(C3)N4C(=NN=C4C(C)C)C

Origin of Product

United States

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